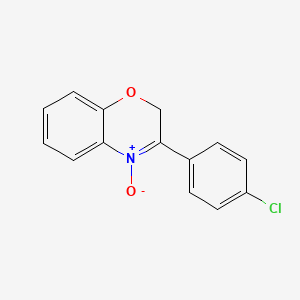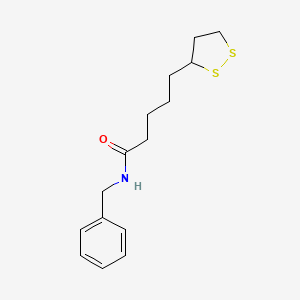
Thiocyanic acid, 4-phenoxybenzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanic acid, 4-phenoxybenzyl ester is an organic compound with the molecular formula C14H11NO2S It is an ester derivative of thiocyanic acid and 4-phenoxybenzyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4-phenoxybenzyl ester typically involves the esterification of thiocyanic acid with 4-phenoxybenzyl alcohol. This reaction can be catalyzed by acid catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
HSCN+C6H4(OCH2C6H5)→C6H4(OCH2C6H5)SCN+H2O
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that can be easily recovered and recycled is also common in industrial production to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Thiocyanic acid, 4-phenoxybenzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield thiocyanic acid and 4-phenoxybenzyl alcohol.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Substitution: The thiocyanate group can be substituted by nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alcohols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Thiocyanic acid and 4-phenoxybenzyl alcohol.
Oxidation: Sulfoxides or sulfones.
Substitution: Corresponding amides, thiocyanates, or ethers.
Applications De Recherche Scientifique
Thiocyanic acid, 4-phenoxybenzyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds. It is also used in the study of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of thiocyanic acid, 4-phenoxybenzyl ester involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can disrupt cellular processes and inhibit the growth of microorganisms. Additionally, the phenoxybenzyl moiety can interact with hydrophobic regions of biological membranes, enhancing the compound’s antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiocyanic acid, phenylmethyl ester: Similar structure but lacks the phenoxy group.
Thiocyanic acid, 2,4-dinitrophenyl ester: Contains nitro groups, which significantly alter its chemical properties and reactivity.
Isothiocyanic acid derivatives: Compounds where the thiocyanate group is replaced by an isothiocyanate group, leading to different reactivity and biological activities.
Uniqueness
Thiocyanic acid, 4-phenoxybenzyl ester is unique due to the presence of the phenoxybenzyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
73909-02-1 |
|---|---|
Formule moléculaire |
C14H11NOS |
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
(4-phenoxyphenyl)methyl thiocyanate |
InChI |
InChI=1S/C14H11NOS/c15-11-17-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10H2 |
Clé InChI |
HZWXKVPCNDGWFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


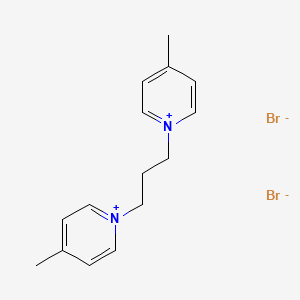

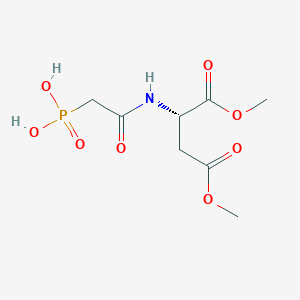
![2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14455307.png)


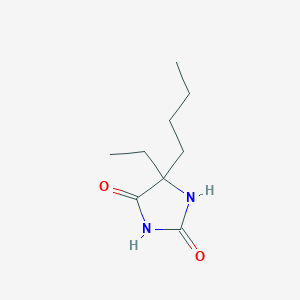
![2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455333.png)
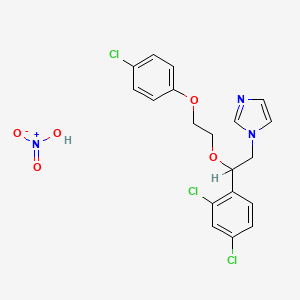
![Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate](/img/structure/B14455345.png)


